molecular formula C28H32O16 B2853381 2''-O-beta-D-glucosylisoscoparin CAS No. 97605-25-9

2''-O-beta-D-glucosylisoscoparin

Cat. No. B2853381
CAS RN: 97605-25-9
M. Wt: 624.548
InChI Key: AQQFWSYLUDMDBP-QVOSHCSLSA-N
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Description

2’‘-O-beta-D-glucosylisoscoparin is a chemical compound . It is also known as isoscoparin 2’'-O-glucoside .


Molecular Structure Analysis

The molecular formula of 2’'-O-beta-D-glucosylisoscoparin is C28H32O16 . Its average mass is 624.544 Da and its monoisotopic mass is 624.169006 Da .

Scientific Research Applications

1. Structure-Activity Relationship in Heparin

Research led by Choay et al. (1983) explored the structure-activity relationship in heparin. They synthesized and analyzed the structures of pentasaccharides, confirming their ability to bind strongly to antithrombin III and enhance anti-factor Xa activity. This study contributes to the understanding of heparin's minimal sequence required for binding to antithrombin III, which is crucial for its anticoagulant properties.

2. Glucosamine-Conjugated Nanoparticles

Narayanan et al. (2013) in their study, titled "Glucosamine‐Conjugated Nanoparticles for the Separation of Insulin‐Secreting Beta Cells" (Narayanan et al., 2013), utilized glucosamine as a targeting moiety for insulin-secreting beta cell separation. This highlights the potential application of glucosamine-conjugated materials in cell sorting and diabetes research.

3. Role in G-Protein Coupling

Bihoreau et al. (1993) conducted a study on the rat angiotensin II receptor, revealing the role of aspartic acid in G-protein coupling and antagonist binding. This research, "Mutation of Asp74 of the rat angiotensin II receptor confers changes in antagonist affinities and abolishes G-protein coupling" (Bihoreau et al., 1993), offers insights into the molecular mechanisms of hormone and drug action, which could be relevant for understanding similar mechanisms in compounds like 2''-O-beta-D-glucosylisoscoparin.

4. Enzymatic Characterization of Glycosidases

Research on the β-glucosidase from Aspergillus niger, as reported by Dan et al. (2000) in "Cloning, Expression, Characterization, and Nucleophile Identification of Family 3, Aspergillus nigerβ-Glucosidase" (Siegel Dan et al., 2000), offers valuable information about the enzymatic processes involved in carbohydrate metabolism, which could be relevant for understanding the action of this compound.

5. Glycosaminoglycan Oligosaccharide Synthesis

Karst and Linhardt (2003) explored the synthesis of glycosaminoglycan oligosaccharides in their study "Recent chemical and enzymatic approaches to the synthesis of glycosaminoglycan oligosaccharides" (Nathalie A. Karst & R. Linhardt, 2003). Their work contributes to the development of therapeutic agents and drug candidates, which is significant for understanding the broader applications of compounds like this compound in therapeutics.

properties

IUPAC Name

6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O16/c1-40-14-4-9(2-3-10(14)31)13-5-11(32)18-15(41-13)6-12(33)19(22(18)36)26-27(24(38)21(35)16(7-29)42-26)44-28-25(39)23(37)20(34)17(8-30)43-28/h2-6,16-17,20-21,23-31,33-39H,7-8H2,1H3/t16-,17-,20-,21-,23+,24+,25-,26+,27-,28+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQFWSYLUDMDBP-ODEMIOGVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701311330
Record name Isoscoparin-2′′O-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

97605-25-9
Record name Isoscoparin-2′′O-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97605-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoscoparin-2′′O-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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